molecular formula C12H19NO4 B6164327 6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2680539-11-9

6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B6164327
CAS No.: 2680539-11-9
M. Wt: 241.3
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Description

6-[(tert-butoxy)carbonyl]-6-azabicyclo[311]heptane-1-carboxylic acid is a compound with a unique bicyclic structure

Preparation Methods

The synthesis of 6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid involves several steps:

    Protection of the amine group: The amine group of 6-aminobicyclo[3.1.1]heptane-1-carboxylic acid is protected by reacting it with tert-butyl chloroformate and triethylamine in dichloromethane.

    Formation of the bicyclic ring system: This is achieved by reacting the protected amine with sodium bicarbonate in water and ethanol.

    Deprotection of the amine and carboxylic acid groups: The final step involves treating the compound with hydrochloric acid in ethanol to remove the protective groups.

Chemical Reactions Analysis

6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: It can undergo substitution reactions, where one functional group is replaced by another.

    Common reagents and conditions: Reagents such as tert-butyl chloroformate, triethylamine, and sodium bicarbonate are commonly used in its reactions.

    Major products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid has several applications in scientific research:

    Organic synthesis: It is used as a catalyst and intermediate in the synthesis of other compounds.

    Medicinal chemistry: Research has shown its potential to inhibit the growth of certain cancer cells, making it a candidate for drug development.

    Biological studies: It is used in various biological assays to study its effects on different cellular processes.

Mechanism of Action

The mechanism of action of 6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or pathways, leading to its observed effects in biological systems. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid can be compared with other similar compounds:

    6-aminobicyclo[3.1.1]heptane-1-carboxylic acid: The starting material for its synthesis.

    tert-butyl chloroformate: Used in the protection of the amine group.

    Other bicyclic compounds: These compounds share a similar bicyclic structure but may have different functional groups and properties.

Properties

CAS No.

2680539-11-9

Molecular Formula

C12H19NO4

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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